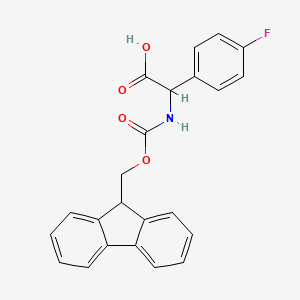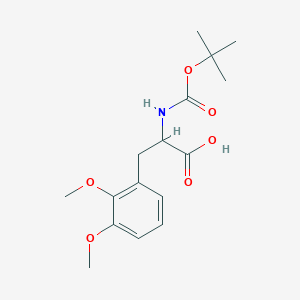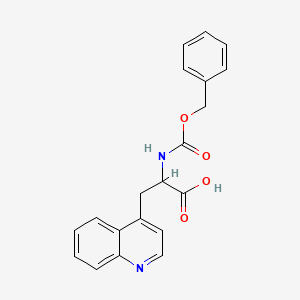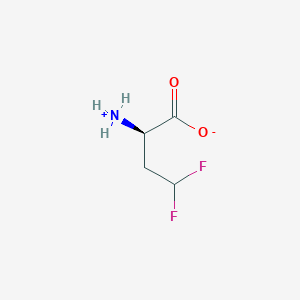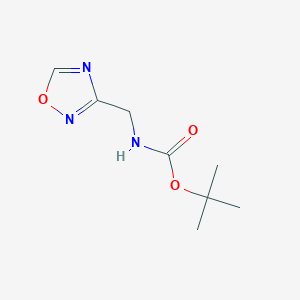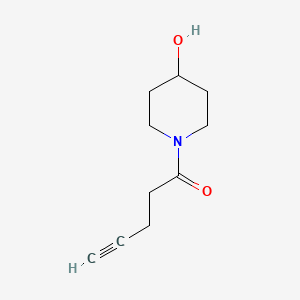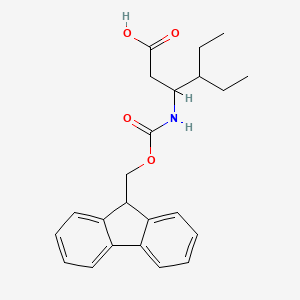
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Hexanoic Acid Derivative: The protected amino acid is then reacted with 4-ethylhexanoic acid under conditions that promote amide bond formation. Common reagents for this step include coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the starting amino acid are protected using Fmoc chloride.
Automated Synthesis: Automated peptide synthesizers are often used to streamline the coupling reactions, ensuring high yield and purity.
化学反应分析
Types of Reactions
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in further coupling reactions to form peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC and HOBt in anhydrous conditions.
Oxidation/Reduction: Specific reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
科学研究应用
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is primarily used in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Bioconjugation: Used in the attachment of peptides to other biomolecules.
Drug Development: In the design and synthesis of peptide-based drugs.
Material Science: In the development of peptide-based materials for various applications.
作用机制
The compound acts as a protected amino acid, where the Fmoc group prevents unwanted reactions at the amino site. During peptide synthesis, the Fmoc group is removed to allow the amino group to participate in coupling reactions, forming peptide bonds. The molecular targets are primarily the carboxyl and amino groups of other amino acids, facilitating the formation of peptide chains.
相似化合物的比较
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with Fmoc protection.
Fmoc-Ala-OH: Alanine derivative with Fmoc protection.
Fmoc-Leu-OH: Leucine derivative with Fmoc protection.
Uniqueness
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is unique due to its specific side chain (4-ethylhexanoic acid), which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specialized peptides with specific structural and functional attributes.
属性
IUPAC Name |
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-15(4-2)21(13-22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJXWWAYQYVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
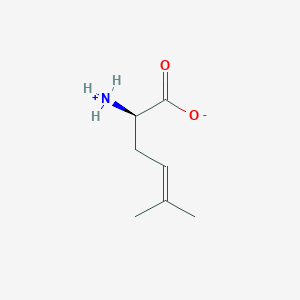
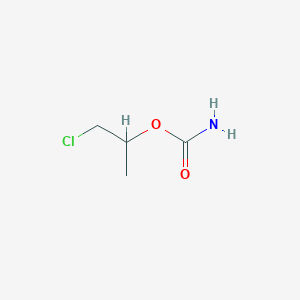
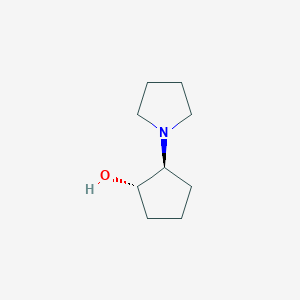
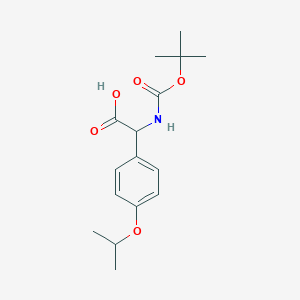
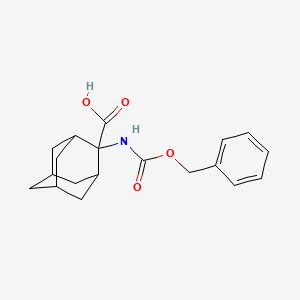
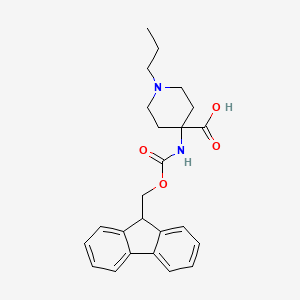
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid](/img/structure/B8014414.png)
